

# Spectroscopic Analysis of Tioconazole: A Technical Guide

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## Compound of Interest

Compound Name: Tioconazole

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This technical guide provides an in-depth examination of the spectroscopic techniques used for the structural elucidation and characterization of **Tioconazole**, a broad-spectrum antifungal agent. The application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a comprehensive analytical toolkit for researchers in drug development and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of **Tioconazole**, providing detailed information about the carbon-hydrogen framework.

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

High-resolution  $^1\text{H}$ ,  $^{13}\text{C}$ , and two-dimensional NMR spectra (such as COSY, HSQC, and HMBC) are acquired to confirm the chemical structure and assign all proton and carbon signals.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Sample Preparation:** **Tioconazole** raw material is dissolved in a suitable deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

- Data Acquisition: Standard pulse sequences are used to acquire  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  spectra. For  $^{13}\text{C}$  NMR, DEPT-135 experiments are performed to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups. 2D experiments (COSY, HSQC, HMBC) are conducted to establish connectivity between protons and carbons.<sup>[1]</sup>

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **Tioconazole** shows distinct signals corresponding to the protons in the imidazole, dichlorophenyl, and chlorothienyl moieties, as well as the chiral backbone.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
He	4.96	Doublet of Doublets	4.1 / 6.7
Hd	4.19 - 4.24	Multiplet	-
Hd'	4.26	Doublet	-
Hd''	4.33	Doublet	-
Ha (imidazole)	7.43 - 7.47	Singlet/Multiplet	-
Hc (imidazole)	7.00	Triplet	1.1
Hb (imidazole)	6.83	Triplet	1.1
Hj (chlorothienyl)	6.84	Doublet	5.7
Hk (chlorothienyl)	7.39	Doublet	5.7
Hh (dichlorophenyl)	7.36	Doublet	8.4
Hf (dichlorophenyl)	7.64	Doublet	2.1

Table 1:  $^1\text{H}$  NMR chemical shifts and multiplicities for **Tioconazole**. Data sourced from multiple studies.<sup>[1][2][3]</sup>

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum of **Tioconazole** displays 16 distinct carbon signals, consistent with its molecular structure. A DEPT-135 experiment reveals 11 of these signals correspond to carbons

with attached protons (CH, CH<sub>2</sub>, or CH<sub>3</sub>), while the remaining five are quaternary carbons.[1][2]

Carbon Type	Number of Peaks
Total Carbon Signals	16
CH, CH <sub>2</sub> , CH <sub>3</sub> (from DEPT-135)	11
Quaternary Carbons	5

Table 2: Summary of <sup>13</sup>C NMR spectral features for **Tioconazole**. [1][2]

## Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in the **Tioconazole** molecule. These methods are rapid, non-destructive, and require minimal sample preparation. [1]

### Experimental Protocol: FTIR-ATR

- Instrumentation: An FTIR spectrometer, such as a Shimadzu Prestige 21, equipped with a diamond-based Attenuated Total Reflectance (ATR) accessory. [1][2]
- Sample Preparation: Approximately 20 mg of the solid **Tioconazole** sample is placed directly onto the ATR crystal. [1][2]
- Data Acquisition: Spectra are typically acquired over a wavenumber range of 4000–600 cm<sup>-1</sup>. An average of 20 scans is collected at a resolution of 4 cm<sup>-1</sup> to ensure a good signal-to-noise ratio. [1][2]

### Experimental Protocol: FT-Raman

- Instrumentation: A handheld Raman spectrometer, such as the AHURA TRUSCAN. [1]
- Sample Preparation: Approximately 1 cm<sup>3</sup> of the sample is placed in a closed glass vial for analysis. [1]

- Data Acquisition: The spectrum is recorded in the range of 2875–230  $\text{cm}^{-1}$  with a laser excitation wavelength of 785 nm and a nominal resolution of 7  $\text{cm}^{-1}$ .<sup>[1]</sup>

## Vibrational Spectral Data

The FTIR and Raman spectra provide complementary information, revealing characteristic vibrational modes of the various functional groups and aromatic rings within the **Tioconazole** structure.

Technique	Wavenumber ( $\text{cm}^{-1}$ )	Assignment
FTIR-ATR	1562.3	$\nu(\text{C}=\text{N})$ stretch (imidazole)
	1464.0	$\delta(\text{C}-\text{H})$ bend
	1433.1	$\nu(\text{C}=\text{C})$ stretch (aromatic)
	1278.8	$\nu(\text{C}-\text{N})$ stretch
	1118.7	$\nu(\text{C}-\text{O}-\text{C})$ ether stretch
	733.0	$\nu(\text{C}-\text{S})$ stretch
	626.9	$\nu(\text{C}-\text{Cl})$ stretch
Raman	1420.9	Imidazole ring vibration
	593.6, 693.5, 832.8, 1030.8, 1590.9	Chlorothiophene ring vibrations
	398.3, 450.4, 666.2, 856.8, 1207.8	Dichlorophenyl ring vibrations

Table 3: Characteristic vibrational frequencies for **Tioconazole** from FTIR-ATR and Raman spectroscopy.<sup>[1][2]</sup>

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of the **Tioconazole** molecule, primarily the aromatic rings.

## Experimental Protocol: UV-Vis

- Instrumentation: A standard UV-Vis spectrophotometer.
- Sample Preparation: A stock solution of **Tioconazole** is prepared in a suitable UV-transparent solvent, such as water or methanol, at a known concentration (e.g., 9.5 µg/mL in water or 10 µg/mL in methanol).[\[1\]](#)[\[4\]](#)
- Data Acquisition: The sample is scanned across a wavelength range, typically 200-400 nm, to identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).[\[4\]](#)

## UV-Vis Spectral Data

The UV spectrum of **Tioconazole** is characterized by absorption bands corresponding to the electronic transitions within its aromatic and heteroaromatic rings.

Solvent	$\lambda_{\text{max}}$ (nm)	Relative Intensity
Water	199	Intense
225	Lower	
Methanol	240	-

Table 4: UV-Vis absorption maxima for **Tioconazole** in different solvents.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Tioconazole** and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

## Experimental Protocol: LC-MS/MS

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTOF) with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **Tioconazole** is prepared in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.

- **Data Acquisition:** The sample is introduced into the mass spectrometer. A full scan (MS1) is performed to identify the protonated molecular ion  $[M+H]^+$ . Subsequently, a product ion scan (MS2) is performed by selecting the  $[M+H]^+$  ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

## Mass Spectrometry Data

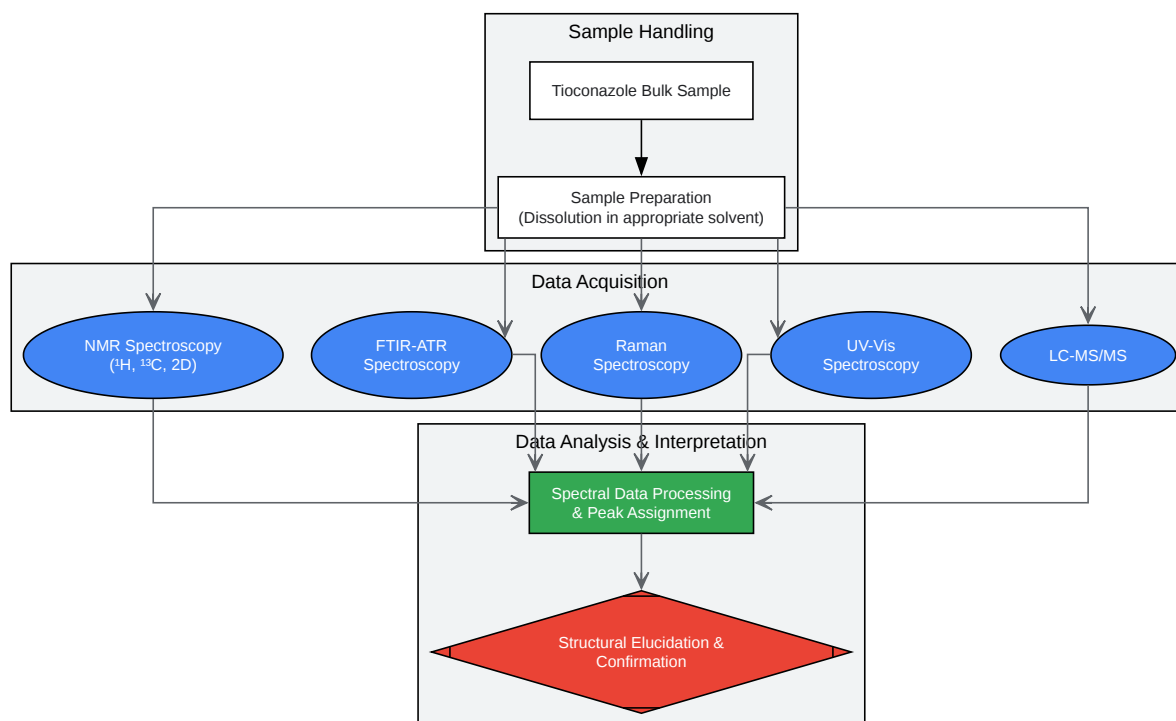
The molecular weight of **Tioconazole** is approximately 387.7 g/mol . In positive ion ESI-MS, it is observed as the protonated molecule  $[M+H]^+$  at an m/z of approximately 387-388, taking into account the isotopic distribution of chlorine. The MS2 spectrum reveals characteristic fragment ions.

Precursor Ion (m/z)	Fragment Ion (m/z)	Relative Intensity	Proposed Fragment
386.989 ( $[M+H]^+$ )	130.972	100	$[C_7H_4ClS]^+$ (Chlorothienylmethyl cation)
386.989	18.10	$[M+H]^+$ (Protonated Molecule)	
69.045	4.41	$[C_3H_5N_2]^+$ (Imidazole fragment)	
86.999	1.64	Further fragmentation	
199.009	1.33	Further fragmentation	

Table 5: Key fragment ions of **Tioconazole** observed in an MS2 experiment. Data sourced from the MassBank of North America.[\[1\]](#)

## Visualization of Analytical Workflow

The comprehensive spectroscopic analysis of **Tioconazole** follows a structured workflow, from initial sample handling to the final confirmation of its chemical structure. This process ensures that data from multiple orthogonal techniques are integrated for a complete characterization.



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Caption: Workflow for the spectroscopic characterization of **Tioconazole**.

## Conclusion

The combined application of NMR, IR, Raman, UV-Vis, and Mass Spectrometry provides a robust and comprehensive framework for the structural analysis of **Tioconazole**. Each technique offers unique and complementary information, and when integrated, they allow for the unequivocal confirmation of the molecule's identity, structure, and purity. These

methodologies are essential for raw material identification, quality control during manufacturing, and in various stages of pharmaceutical research and development.

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